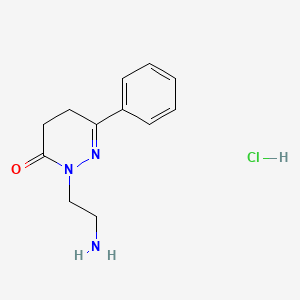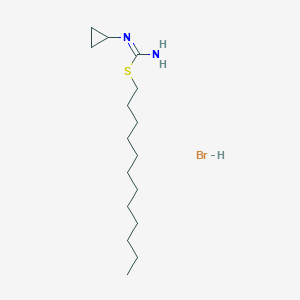![molecular formula C19H23N3O2S B1373735 1-{6-[(4-Isopropylphenyl)thio]pyridazin-3-yl}piperidine-4-carboxylic acid CAS No. 1113110-31-8](/img/structure/B1373735.png)
1-{6-[(4-Isopropylphenyl)thio]pyridazin-3-yl}piperidine-4-carboxylic acid
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H23N3O2S/c1-13(2)14-3-5-16(6-4-14)25-18-8-7-17(20-21-18)22-11-9-15(10-12-22)19(23)24/h3-8,13,15H,9-12H2,1-2H3,(H,23,24) . This indicates the presence of an isopropylphenyl group attached to a pyridazinyl group, which is further attached to a piperidine ring. The piperidine ring is substituted with a carboxylic acid group.Aplicaciones Científicas De Investigación
Synthesis and Heterocyclic Compound Research
1-{6-[(4-Isopropylphenyl)thio]pyridazin-3-yl}piperidine-4-carboxylic acid and its derivatives are primarily used in the synthesis of complex heterocyclic compounds. For instance, research by Yamazaki et al. (1971) involved the preparation of anhydro 4-hydroxy-pyrido[1, 2-b]pyridazinium hydroxide derivatives, which are types of zwitterionic heterocyclic compounds, starting with ethyl 2-piperidine-carboxylate (Yamazaki, Nagata, Nohara, & Urano, 1971). These processes are important in the field of organic chemistry for the development of new molecular structures with potential applications in various areas of science.
Structural and Electronic Properties in Anticonvulsants
Another significant area of research involves the investigation of the structural and electronic properties of compounds related to 1-{6-[(4-Isopropylphenyl)thio]pyridazin-3-yl}piperidine-4-carboxylic acid, especially in the context of anticonvulsant drugs. Georges et al. (1989) explored the crystal structures and properties of anticonvulsant compounds, including derivatives of the piperidine class, using X-ray diffraction and molecular-orbital calculations (Georges, Vercauteren, Evrard, & Durant, 1989). Such studies are crucial in understanding how these compounds interact at the molecular level, which is essential for drug design and pharmacology.
Anticancer Applications
In the field of medicinal chemistry, compounds related to 1-{6-[(4-Isopropylphenyl)thio]pyridazin-3-yl}piperidine-4-carboxylic acid have been explored for their potential anticancer properties. For example, research on similar compounds by Kumar et al. (2013) involved synthesizing derivatives and evaluating their anticancer activity, demonstrating potential therapeutic applications (Kumar, Kumar, Roy, & Sondhi, 2013). This area of research is significant in the ongoing search for new and effective cancer treatments.
Antihistaminic and Anti-inflammatory Activity
Compounds structurally related to 1-{6-[(4-Isopropylphenyl)thio]pyridazin-3-yl}piperidine-4-carboxylic acid have also been synthesized and evaluated for their antihistaminic and anti-inflammatory activities. Gyoten et al. (2003) synthesized a series of triazolo and imidazo pyridazines with cyclic amines, exhibiting both antihistaminic activity and inhibitory effect on eosinophil infiltration (Gyoten, Nagaya, Fukuda, Ashida, & Kawano, 2003). These findings are important for developing new treatments for conditions like atopic dermatitis and allergic rhinitis.
Direcciones Futuras
This compound is extensively utilized in scientific research for its diverse applications, ranging from drug development to catalysis. The development of fast and cost-effective methods for the synthesis of substituted piperidines, like this compound, is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
1-[6-(4-propan-2-ylphenyl)sulfanylpyridazin-3-yl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-13(2)14-3-5-16(6-4-14)25-18-8-7-17(20-21-18)22-11-9-15(10-12-22)19(23)24/h3-8,13,15H,9-12H2,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNMHWWILQSZSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)SC2=NN=C(C=C2)N3CCC(CC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[Methyl(2-methylpropyl)amino]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1373653.png)




![2-[1-(3-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine](/img/structure/B1373662.png)
![2-Amino-2-[3-(trifluoromethyl)phenyl]acetonitrile hydrochloride](/img/structure/B1373664.png)
![3-[2-(Chloromethyl)phenoxy]pyridine hydrochloride](/img/structure/B1373665.png)

![N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide hydrochloride](/img/structure/B1373667.png)


![2-[5-Methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B1373670.png)
![2-(1H-pyrazol-4-yl)-2-azaspiro[4.4]nonane-1,3-dione hydrochloride](/img/structure/B1373675.png)